

synthesis of 3-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole

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Compound of Interest

Compound Name: 3-bromo-4-nitro-1H-indazole

Cat. No.: B1268601

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An In-depth Technical Guide to the Synthesis of 3-bromo-4-nitro-1H-indazole

This guide provides a comprehensive overview and detailed protocol for the synthesis of **3-bromo-4-nitro-1H-indazole**, an important intermediate in the development of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Reaction Overview

The synthesis involves the electrophilic bromination of 4-nitro-1H-indazole at the 3-position. This is achieved by treating the starting material with bromine in a mixed solvent system of acetic acid and chloroform, with sodium acetate acting as a base.

Reaction: 4-nitro-1H-indazole → **3-bromo-4-nitro-1H-indazole**

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **3-bromo-4-nitro-1H-indazole** from 4-nitro-1H-indazole.^[1]

Materials:

- 4-nitro-1H-indazole
- Sodium acetate

- Acetic acid
- Chloroform
- Bromine
- Water

Equipment:

- Flask equipped with a mechanical stirrer
- Dropping funnel
- Reduced pressure evaporator
- Filtration apparatus
- Vacuum oven

Procedure:

- **Reaction Setup:** In a flask equipped with a mechanical stirrer, combine sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.^[1]
- **Addition of Bromine:** Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid. Add this solution dropwise to the reaction mixture over a period of 3.5 hours.^[1] It is crucial to maintain the internal temperature of the reaction mixture below 25 °C during the addition.^[1]
- **Reaction Time:** After the addition is complete, stir the reaction mixture for an additional two hours.^[1]
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure to remove the solvents.^[1]

- Precipitation and Isolation: Add 500 mL of water to the resulting solid residue. Collect the solids by filtration.[\[1\]](#)
- Washing and Drying: Wash the collected solids with 500 mL of water. Dry the product under vacuum to yield the final compound, **3-bromo-4-nitro-1H-indazole**.[\[1\]](#)

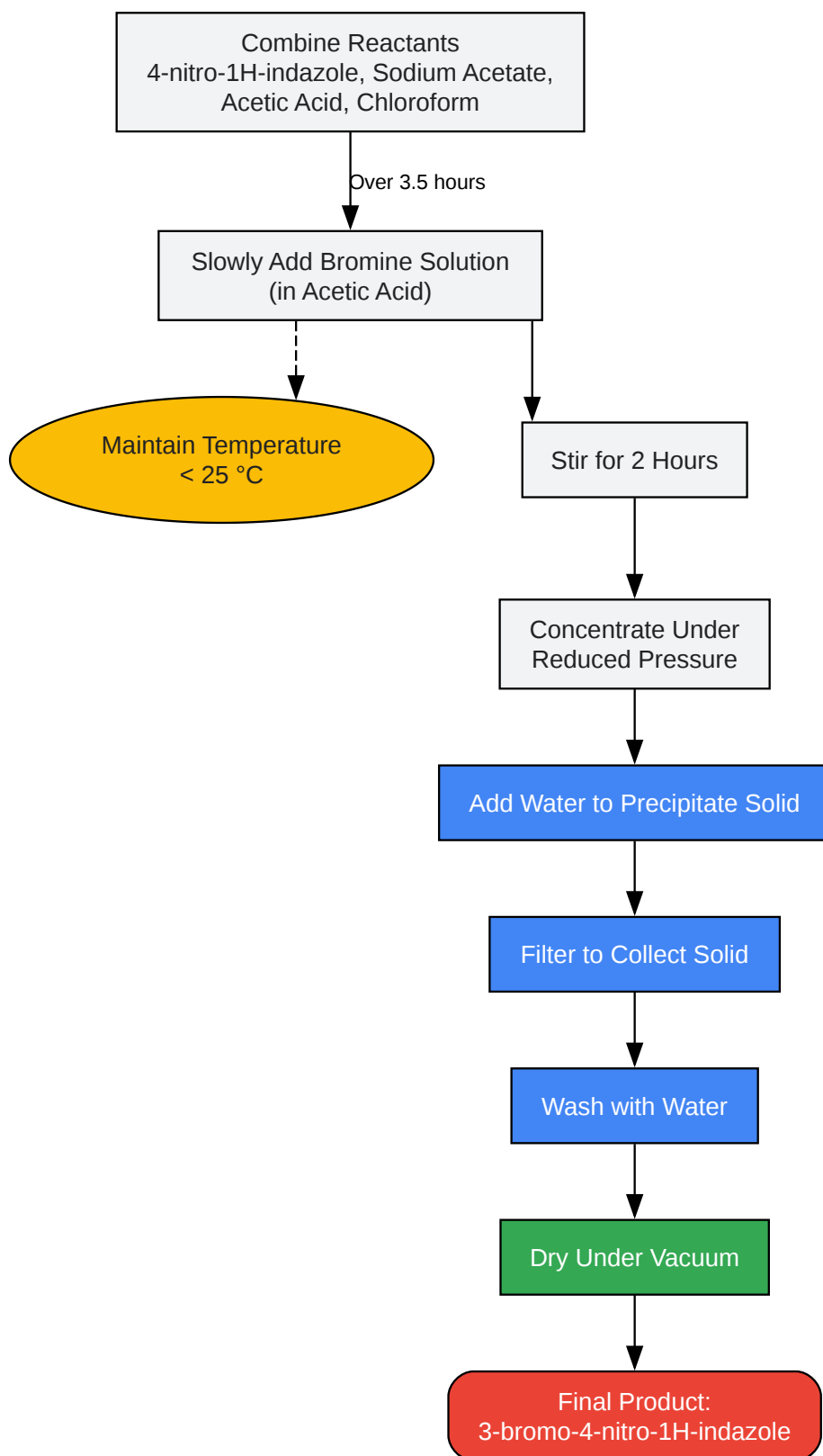
Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value | Reference |
|----------------------------|---------------------------------------|---------------------|
| Starting Material | 4-nitro-1H-indazole | [1] |
| Mass of Starting Material | 50 g | [1] |
| Moles of Starting Material | 0.306 mol | [1] |
| Reagents | | |
| Sodium Acetate | 26.4 g (0.306 mol) | [1] |
| Bromine | 51.4 g (0.322 mol) | [1] |
| Solvents | | |
| Acetic Acid | 300 mL (+ 60 mL for Br ₂) | [1] |
| Chloroform | 300 mL | [1] |
| Reaction Conditions | | |
| Temperature | < 25 °C | [1] |
| Total Reaction Time | 5.5 hours | [1] |
| Product | 3-bromo-4-nitro-1H-indazole | [1] |
| Mass of Product | 68 g | [1] |
| Yield | 92% | [1] |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of **3-bromo-4-nitro-1H-indazole**.



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Caption: Workflow for the synthesis of **3-bromo-4-nitro-1H-indazole**.

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References

- 1. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
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